molecular formula C11H15Cl2N B1297805 Benzenemethanamine, N-butyl-2,4-dichloro- CAS No. 22704-59-2

Benzenemethanamine, N-butyl-2,4-dichloro-

Cat. No. B1297805
CAS RN: 22704-59-2
M. Wt: 232.15 g/mol
InChI Key: IEZQMJPNRQQIPR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Benzenemethanamine, N-butyl-2,4-dichloro- consists of a benzene ring attached to a methanamine group, with two chlorine atoms at the 2 and 4 positions of the benzene ring . The N-butyl group is attached to the nitrogen atom of the methanamine group .


Physical And Chemical Properties Analysis

Benzenemethanamine, N-butyl-2,4-dichloro- has a molecular weight of 232.15 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Pharmaceutical Research: Insulin-Regulated Aminopeptidase Inhibition

In pharmaceutical research, “Benzenemethanamine, N-butyl-2,4-dichloro-” has been identified as a potential inhibitor of Insulin-Regulated Aminopeptidase (IRAP). This enzyme plays a significant role in biological functions and is a target for drug discovery efforts. A study has demonstrated the compound’s ability to stabilize the open conformation of IRAP, which is crucial for its catalytic activity . The compound exhibits selectivity for IRAP over homologous aminopeptidases and employs an uncompetitive mechanism of action, making it a promising candidate for therapeutic applications .

Material Science: Small Molecule Inhibitors

In material science, the compound’s role extends to the development of novel substrate-selective small molecule inhibitors. These inhibitors can be used to modulate enzyme activity, which is essential for understanding the intricacies of the IRAP catalytic cycle. The compound’s ability to engage directly with zinc(II) and block conformational transitions in enzymes highlights its potential for creating more efficient and selective inhibitors .

Biotechnology: Enzyme Activity Regulation

Biotechnological applications of “Benzenemethanamine, N-butyl-2,4-dichloro-” include the regulation of enzyme activity. By binding to an open conformation of IRAP, the compound prevents the transition to the closed conformation necessary for catalysis. This conformation-specific mechanism of action provides insights into enzyme function and offers a novel approach to controlling biological processes .

Chemical Synthesis: Zinc Metalloprotease Interaction

The interaction with zinc metalloproteases is crucial in chemical synthesis. “Benzenemethanamine, N-butyl-2,4-dichloro-” has been shown to bind directly to the active site of IRAP, engaging with the zinc ion. This interaction is vital for the synthesis of compounds that can modulate metalloprotease activity, which has implications for the development of new drugs and therapeutic agents .

Analytical Chemistry: Structural Analysis

In analytical chemistry, the compound’s structure has been elucidated through crystallography, revealing its binding pose and mechanism of action. Understanding the structural basis for its selectivity and activity provides valuable information for the design of analytical tools and assays that can detect or quantify enzyme inhibitors .

Molecular Biology: Substrate Selectivity

The unusual substrate selectivity of “Benzenemethanamine, N-butyl-2,4-dichloro-” is of interest in molecular biology. The compound’s biphasic inhibition profile for different substrates suggests a complex interaction with IRAP, which could be exploited to study enzyme-substrate relationships and develop selective biological probes .

Safety and Hazards

While specific safety and hazard information for Benzenemethanamine, N-butyl-2,4-dichloro- is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZQMJPNRQQIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177233
Record name Benzenemethanamine, N-butyl-2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, N-butyl-2,4-dichloro-

CAS RN

22704-59-2
Record name Benzenemethanamine, N-butyl-2,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022704592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-butyl-2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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